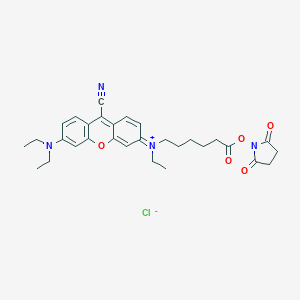

NIR-667 N-succinimidyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NIR-667 N-succinimidyl ester is a BioReagent suitable for fluorescence . It is also known as N,N,N-Triethyl-N-[5-(N-succinimidyloxycarbonyl)pentyl]-9-cyanopyronine chloride, NIR-667 NHS ester . Its empirical formula is C30H35ClN4O5 .

Synthesis Analysis

The synthesis of this compound involves the use of succinimidyl ester (NHS Ester or SE) groups . These groups can be used to covalently label proteins on primary amines (typically lysine residues) to form a stable amide linkage . This is a common method for preparing fluorescently-labeled antibody conjugates .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string [Cl-].CCN(CC)c1ccc2c(C#N)c3ccc(cc3[o+]c2c1)N(CC)CCCCCC(=O)ON4C(=O)CCC4=O . Its molecular weight is 567.08 .Chemical Reactions Analysis

This compound reacts with primary amines in physiologic to slightly alkaline conditions (pH 7.2 to 9) to yield stable amide bonds . The reaction releases N-hydroxysuccinimide (NHS) .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include fluorescence with λex667 nm and λem685 nm in acetonitrile . It is suitable for fluorescence and is stored at −20°C .Mechanism of Action

Safety and Hazards

Future Directions

The future directions of NIR-667 N-succinimidyl ester research could involve its use in the preparation of PA gels using an economical crosslinker, N-hydroxysuccinimide-acrylamide (NHS-AA) ester, to enable increased stability in protein coating . This novel PA gel preparation method using NHS-AA ester can effectively replace the sulfo-SANPAH method and will be immensely useful in the evaluation of cell-ECM mechanical interactions .

Properties

IUPAC Name |

[9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N4O5.ClH/c1-4-32(5-2)21-11-13-23-25(20-31)24-14-12-22(19-27(24)38-26(23)18-21)33(6-3)17-9-7-8-10-30(37)39-34-28(35)15-16-29(34)36;/h11-14,18-19H,4-10,15-17H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUOQVGBXADQGH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CCCCCC(=O)ON4C(=O)CCC4=O)C=C3O2)C#N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35ClN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158358-57-7 |

Source

|

| Record name | 9-Cyano-N,N,N'-triethylpyronine-N'-caproic acid N-hydroxysuccinimide ester chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)

![3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-](/img/structure/B114206.png)

![[7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B114211.png)

![1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene](/img/structure/B114212.png)

![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)